2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core, a thiadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common approach includes the halocyclization of 3-[(2-bromoprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole with bromine . Another method involves the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE undergoes various types of chemical reactions, including:
Halocyclization: Reaction with halogens like bromine and iodine to form halomethyl derivatives.
Substitution Reactions: Reactions involving the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions include halomethyl derivatives and other substituted triazinoindole compounds .
Scientific Research Applications
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 8-BROMO-5-METHYL-5H-1,2,4-TRIAZINO(5,6-B)INDOLE-3(2H)-THIONE
- 3-(3-butenylthio)-5H-[1,2,4]triazino[5,6-b]indole
- 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indole
Uniqueness
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its combination of a triazinoindole core with a thiadiazole ring and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's structure integrates various functional groups that contribute to its biological activity. The presence of both triazine and thiadiazole rings along with a sulfanyl group enhances its chemical diversity. The molecular formula and weight are crucial for understanding its reactivity and interaction with biological systems.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅N₅OS |
Molecular Weight | 255.34 g/mol |
Functional Groups | Triazine, Thiadiazole, Sulfanyl |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has demonstrated potential in the following areas:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens, including Plasmodium falciparum, the causative agent of malaria .
- Cancer Inhibition : The compound may inhibit iron availability by chelating ferrous ions, leading to apoptosis in cancer cells . This mechanism is significant in the context of cancer therapy as iron is crucial for cell proliferation.
- Carbonic Anhydrase Inhibition : Similar compounds have been evaluated for their ability to inhibit carbonic anhydrase (CA), an enzyme involved in numerous physiological processes. Some derivatives exhibited low nanomolar inhibition against specific CA isoforms .
Case Studies
- Antimalarial Activity : A study involving triazinoindole derivatives found that compounds structurally related to our compound effectively inhibited Plasmodium falciparum, demonstrating a potential pathway for developing antimalarial drugs .
- Cancer Therapeutics : Research indicates that derivatives capable of chelating iron ions can lead to cell cycle arrest in various cancer cell lines. This suggests that our compound could be further explored as a therapeutic agent against malignancies .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other triazinoindole derivatives:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | Contains a benzyl group | Focused on anti-cancer properties |
5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | Sulfanyl group | Known for antimicrobial activity |
2-methoxy-N-[3-(1H-pyrazol-4-yl)phenyl]benzamide | Pyrazole derivative | Explored for anti-inflammatory effects |
The compound's combination of triazine and thiadiazole moieties provides distinct chemical properties that may enhance its biological activity compared to simpler analogs.
Synthesis Pathway
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of the Triazinoindole Core : This involves ring-fusion strategies utilizing appropriate precursors.
- Introduction of the Sulfanyl Group : Reacting the triazinoindole core with sulfanyl precursors under controlled conditions.
- Acetamide Formation : The final step includes acetamide formation through reaction with acetic anhydride or similar agents.
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7OS2/c1-3-6-13-20-23-17(27-13)18-12(25)9-26-16-19-15-14(21-22-16)10-7-4-5-8-11(10)24(15)2/h4-5,7-8H,3,6,9H2,1-2H3,(H,18,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOWZPMZCACJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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